molecular formula C7H17ClOSi B084952 (3-Chloropropyl)ethoxydimethylsilane CAS No. 13508-63-9

(3-Chloropropyl)ethoxydimethylsilane

Cat. No.: B084952
CAS No.: 13508-63-9
M. Wt: 180.75 g/mol
InChI Key: IIFBEYQLKOBDQH-UHFFFAOYSA-N
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Description

(3-Chloropropyl)ethoxydimethylsilane is an organosilicon compound with the molecular formula C7H17ClOSi. It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. This compound is primarily used as a reagent and intermediate in organic synthesis, particularly in the production of other organosilicon compounds.

Biochemical Analysis

Biochemical Properties

(3-Chloropropyl)ethoxydimethylsilane plays a significant role in biochemical reactions, particularly in the synthesis of organosilicon compounds. It interacts with various enzymes and proteins, facilitating the formation of siloxane bonds. These interactions are crucial in the modification of surfaces and the creation of silicon-based materials. The compound’s reactivity with enzymes and proteins is primarily due to its chloropropyl group, which can form covalent bonds with nucleophilic sites on biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic pathways and gene expression profiles. These effects are often dependent on the concentration and exposure duration of the compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The chloropropyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and alterations in cellular functions. The ethoxy group of the compound also contributes to its reactivity, enhancing its ability to interact with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential cytotoxicity and changes in cellular metabolism. These temporal effects are important considerations in experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and potential toxic effects. Threshold effects are often observed, where a specific dosage level triggers a marked response in the organism. High doses of the compound can result in adverse effects, including cytotoxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Its interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with cellular components and alter metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within the cell. The presence of specific transporters can also influence its uptake and intracellular concentration .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its activity and function, with potential implications for cellular processes such as signal transduction, gene expression, and metabolic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chloropropyl)ethoxydimethylsilane is typically synthesized through a two-step process:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropyl)ethoxydimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as amino or alkoxy groups.

    Hydrolysis: The compound reacts slowly with water, leading to the formation of silanols and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions to form siloxane bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.

    Hydrolysis: This reaction occurs in the presence of moisture or water.

    Condensation Reactions: Catalysts such as acids or bases are often used to facilitate these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted organosilicon compounds.

    Hydrolysis: The major products are silanols and hydrochloric acid.

    Condensation Reactions: These reactions yield siloxane polymers.

Scientific Research Applications

(3-Chloropropyl)ethoxydimethylsilane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropropyl)dimethylethoxysilane
  • (3-Chloropropyl)methyldiethoxysilane
  • (3-Chloropropyl)trimethoxysilane

Uniqueness

(3-Chloropropyl)ethoxydimethylsilane is unique due to its specific combination of functional groups, which allows for versatile reactivity and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of synthetic and industrial applications .

Properties

IUPAC Name

3-chloropropyl-ethoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClOSi/c1-4-9-10(2,3)7-5-6-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFBEYQLKOBDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159243
Record name (3-Chloropropyl)ethoxydimethylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13508-63-9
Record name (3-Chloropropyl)ethoxydimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13508-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloropropyl)ethoxydimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Chloropropyl)ethoxydimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloropropyl)ethoxydimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (3-CHLOROPROPYL)ETHOXYDIMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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